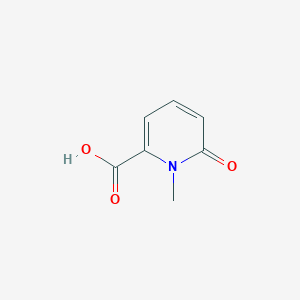

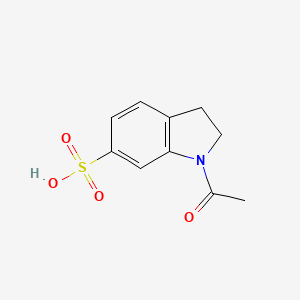

5-Methyl-6-phenylpyridin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine and arylboronic acids .Molecular Structure Analysis

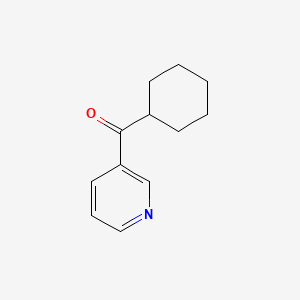

The molecular structure of 5-Methyl-6-phenylpyridin-3-amine consists of a pyridine ring attached to a phenyl group and an amine functional group.Physical And Chemical Properties Analysis

The predicted properties of 5-Methyl-6-phenylpyridin-3-amine include a boiling point of 334.1±37.0 °C, a density of 1.106±0.06 g/cm3, and a pKa of 5.66±0.20 .Applications De Recherche Scientifique

DNA Interaction and Carcinogenic Properties : Studies have shown that derivatives of 5-phenylpyridine, like 2-acetoxyamino-5-phenylpyridine, interact significantly with DNA. These interactions are important for understanding the activation mechanisms by which carcinogenic aromatic amines modify DNA in vivo (Lutgerink et al., 1989).

Chemical Synthesis and Catalysis : Research in the area of chemical synthesis has explored the direct ortho arylation of N-phenylpyridin-2-amines through palladium(II)-catalyzed C–H activation. This process is significant for the development of new compounds and has broad applications in synthetic chemistry (Chu et al., 2014).

Aminosugar Synthesis : The compound has been utilized in the synthesis of new classes of aminosugars. This is particularly relevant in the development of novel pharmaceuticals and biologically active substances (Ravindran et al., 2000).

Copper(II) Complex Studies : Copper(II) complexes with ligands related to 5-phenylpyridine have been investigated for insights into their structure and reactivity. These studies are crucial for understanding the role of such complexes in catalysis and material science (Kunishita et al., 2008).

Biogenic Amine Uptake Inhibitors : Derivatives of methylpiperidine, closely related to 5-methyl-6-phenylpyridin-3-amine, have been explored for their potential as antidepressants, specifically in their ability to inhibit the re-uptake of biogenic amines in the brain (Balsamo et al., 1994).

Photolysis in Organic Synthesis : The use of photolysis in the synthesis of carcinogens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been studied, highlighting the role of such compounds in food safety and toxicology (Bavetta et al., 1997).

Propriétés

IUPAC Name |

5-methyl-6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWWINIMUNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542391 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-phenylpyridin-3-amine | |

CAS RN |

84596-50-9 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)